molecular formula C11H10N4OS B4695798 N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide

N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide

Cat. No. B4695798
M. Wt: 246.29 g/mol
InChI Key: SJUJTFFKGBLZFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide, also known as PTC299, is a small molecule inhibitor that has been shown to have potential therapeutic benefits in various diseases. This compound has been extensively studied for its ability to inhibit the growth of cancer cells and has also shown promise in the treatment of other diseases, including viral infections and inflammatory disorders.

Mechanism of Action

N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide works by inhibiting the translation initiation factor eIF4A, which is necessary for the translation of HIF-1α mRNA. By inhibiting eIF4A, N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide prevents the translation of HIF-1α mRNA, leading to a reduction in HIF-1α protein levels. This, in turn, leads to a reduction in the expression of HIF-1α target genes, which are involved in the regulation of angiogenesis, glucose metabolism, and cell survival.
Biochemical and Physiological Effects
N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the HIF-1α pathway, N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide has been shown to inhibit the replication of a number of viruses, including dengue virus, hepatitis C virus, and respiratory syncytial virus. N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is its ability to inhibit the HIF-1α pathway, which is involved in the growth and survival of cancer cells. This makes N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide a promising candidate for the treatment of cancer. However, one of the limitations of N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is its complex synthesis process, which may make it difficult to produce on a large scale.

Future Directions

There are a number of future directions for the study of N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the exploration of N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide's potential therapeutic benefits in other diseases, including viral infections and inflammatory disorders. Additionally, further studies are needed to better understand the mechanism of action of N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide and to identify potential side effects and drug interactions.

Scientific Research Applications

N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide has been extensively studied for its potential therapeutic benefits in cancer treatment. Research has shown that N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is a potent inhibitor of the hypoxia-inducible factor-1α (HIF-1α) pathway, which plays a critical role in tumor growth and survival. By inhibiting the HIF-1α pathway, N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide has been shown to reduce the growth and proliferation of cancer cells in vitro and in vivo.

properties

IUPAC Name

N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4OS/c16-9(7-1-2-7)13-11-15-14-10(17-11)8-3-5-12-6-4-8/h3-7H,1-2H2,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUJTFFKGBLZFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
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N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
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N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
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N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
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N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
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